molecular formula C23H30O6 B190807 Citreoviridin CAS No. 25425-12-1

Citreoviridin

Numéro de catalogue: B190807
Numéro CAS: 25425-12-1
Poids moléculaire: 402.5 g/mol
Clé InChI: JLSVDPQAIKFBTO-OMCRQDLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La citreoviridine est un produit polycétide hautement réduit. Sa synthèse implique l'utilisation de synthases de polycétides, qui sont des enzymes catalysant la formation de polycétides par la polymérisation de sous-unités acétyl et malonyl . La voie de biosynthèse comprend plusieurs étapes, telles que l'hydroxylation, la méthylation, la désaturation et la dihydroxylation .

Méthodes de production industrielle : La production industrielle de citreoviridine implique généralement la culture de Penicillium citreonigrum dans des conditions contrôlées pour maximiser le rendement de la mycotoxine. Les champignons sont cultivés dans un milieu riche en nutriments et la citreoviridine est extraite et purifiée à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La citreoviridine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par divers réactifs et conditions.

Réactifs et conditions courants :

    Oxydation : La citreoviridine peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, méthylés et désaturés de la citreoviridine .

4. Applications de la recherche scientifique

La citreoviridine présente plusieurs applications de recherche scientifique dans divers domaines :

Chimie :

Biologie :

Médecine :

Industrie :

5. Mécanisme d'action

La citreoviridine exerce ses effets en inhibant le système de l'ATP synthase mitochondriale, qui est crucial pour la production d'énergie cellulaire . Cette inhibition entraîne une diminution des niveaux d'ATP, provoquant un dysfonctionnement cellulaire et la mort. Le composé induit également l'apoptose dépendante de l'autophagie par l'axe lysosomal-mitochondrial dans les cellules hépatiques humaines . Les cibles moléculaires comprennent l'ATP synthase mitochondriale et diverses protéines impliquées dans les voies de l'autophagie et de l'apoptose .

Applications De Recherche Scientifique

Toxicokinetics of Citreoviridin

This compound is known for its high bioavailability and persistence in biological systems. A study demonstrated that this compound exhibited a bioavailability of approximately 116.4% in swine, indicating significant absorption and retention in the body . The compound's elimination half-life was found to be around 21.4 hours, with a large volume of distribution (1.7 L), suggesting that it can accumulate in tissues such as the liver, kidney, and heart .

The permeability of this compound across intestinal cells was assessed using Caco-2 cell lines, revealing a high permeability coefficient that correlates with its potential bioavailability in humans . This suggests that this compound may pose health risks due to its accumulation and prolonged presence in the body.

Biological Effects and Mechanisms

This compound has been studied for its effects on various cellular processes, particularly concerning vascular health and bone metabolism:

  • Inhibition of Calcium Deposition : Recent research indicated that low concentrations of this compound can prevent intracellular calcium deposition in vascular smooth muscle cells (vSMCs) induced by angiotensin II (Ang II). This effect is crucial as excessive calcium deposition is linked to vascular calcification .
  • Osteoclast Differentiation : this compound also inhibits osteoclast differentiation, which is essential for bone remodeling. It was shown to reduce the activity of osteoclasts stimulated by receptor activator of nuclear factor kappa-Β ligand (RANKL), indicating a potential application in treating osteoporosis .
  • Oxidative Stress Induction : this compound induces apoptosis through oxidative damage mechanisms. Studies have shown that it can increase reactive oxygen species (ROS) production, leading to cellular stress and apoptosis in various cell types .

Case Studies

Several studies have documented the effects of this compound on different cell types:

  • Vascular Smooth Muscle Cells :
    • Objective : To evaluate the impact of this compound on calcium deposition.
    • Findings : this compound significantly inhibited Ang II-induced calcium deposition and ROS production in vSMCs, suggesting a protective role against vascular calcification .
  • Osteoclast Activity :
    • Objective : Assess the effects on osteoclast differentiation.
    • Findings : this compound reduced RANKL-induced osteoclast differentiation without inducing cell death, highlighting its potential for osteoporosis treatment .
  • Toxicokinetics Analysis :
    • Objective : Investigate the pharmacokinetics of this compound.
    • Findings : The study revealed high bioavailability and retention of this compound in swine, with implications for human exposure risk due to similar metabolic pathways .

Comparaison Avec Des Composés Similaires

La citreoviridine appartient à une classe d'inhibiteurs de la sous-unité β de la F1-ATPase qui partagent une structure polyène α-pyrone. Les composés similaires comprennent :

Unicité : La citreoviridine est unique en raison de sa production spécifique par Penicillium citreonigrum et de ses effets inhibiteurs puissants sur l'ATP synthase mitochondriale. Sa capacité à induire l'apoptose dépendante de l'autophagie la distingue également des autres composés similaires .

Activité Biologique

Citreoviridin (CIT), a mycotoxin primarily produced by the fungus Penicillium citreonigrum, has garnered attention due to its significant biological activity and health implications. This article delves into the biological properties, toxicokinetics, binding interactions, and associated health risks of this compound, supported by recent research findings and data.

Overview of this compound

This compound is known as a potent mycotoxin found in various agricultural products, especially rice. It has been linked to severe health issues, including acute cardiac beriberi, characterized by neurological symptoms and cardiovascular complications. The compound's toxicological profile necessitates a comprehensive understanding of its biological activity.

Toxicokinetics

Recent studies have elucidated the toxicokinetics of this compound through both in vivo and in vitro experiments.

Key Findings:

  • Bioavailability : this compound exhibits high bioavailability in swine, with a reported absorption rate of 116.4% when administered intravenously or orally .
  • Metabolism : The metabolic pathways of this compound include hydroxylation, methylation, desaturation, and dihydroxylation. Notably, human liver S9 fractions produce higher levels of certain metabolites compared to swine .
  • Elimination Half-Life : The compound has a relatively long elimination half-life in swine, suggesting it is poorly metabolized in the liver, with traces detectable even after 52 hours post-administration .

Table 1: Summary of Toxicokinetic Parameters

ParameterValue
Bioavailability (Swine)116.4%
Elimination Half-Life (Swine)>40 hours
Metabolite ProductionHydroxylation, Methylation, etc.

Binding Interactions

This compound's interaction with human serum albumin (HSA) has been extensively studied to understand its transport and bioavailability in the human body.

Key Observations:

  • Binding Mechanism : this compound binds to HSA through hydrophobic interactions and hydrogen bonding. The binding site is located within the hydrophobic pocket of HSA .
  • Structural Changes : The presence of this compound alters the secondary structure of HSA, as evidenced by changes observed in UV-Vis and circular dichroism spectra .

Health Implications

This compound poses significant health risks due to its toxic effects. It has been associated with acute cardiac beriberi outbreaks in rice-producing regions.

Case Studies:

  • Acute Cardiac Beriberi : Historical reports indicate that this compound exposure led to outbreaks characterized by severe neurological symptoms such as convulsions and respiratory arrest .
  • Animal Studies : Experimental studies on rats and guinea pigs have shown that this compound induces toxic effects similar to those observed in humans during beriberi outbreaks .

Propriétés

IUPAC Name

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSVDPQAIKFBTO-OMCRQDLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017584
Record name Citreoviridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25425-12-1
Record name Citreoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25425-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citreoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citreoviridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citreoviridin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITREOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citreoviridin
Reactant of Route 2
Citreoviridin
Reactant of Route 3
Citreoviridin
Reactant of Route 4
Citreoviridin
Reactant of Route 5
Citreoviridin
Reactant of Route 6
Citreoviridin
Customer
Q & A

A: Citreoviridin is a potent inhibitor of mitochondrial F1F0-ATP synthase, specifically targeting the β-subunit. [] This interaction disrupts ATP synthesis, a critical process for cellular energy production. [, ] Downstream effects include:

  • Inhibition of mitochondrial energy-linked reactions: This includes ADP-stimulated respiration, ATP-driven reduction of NAD+, and ATP-driven NAD transhydrogenase. []
  • Induction of the unfolded protein response (UPR): This cellular stress response is triggered by the accumulation of unfolded proteins, leading to cell cycle arrest and inhibition of proliferation. []
  • Increased reactive oxygen species (ROS) production: This contributes to oxidative stress, further enhancing UPR and leading to cell death. []
  • Lysosomal membrane permeabilization: This releases cathepsin D, a protease that contributes to apoptosis. []
  • Mitochondrial transmembrane potential collapse: This is a hallmark of mitochondrial dysfunction and contributes to apoptosis. []

ANone: this compound's structural characteristics are:

  • Molecular Formula: C23H30O6 [, ]
  • Molecular Weight: 402.48 g/mol [, ]
  • Spectroscopic data: this compound exhibits characteristic UV/Vis, FT-IR, 1H-NMR, 13C-NMR, LC-MS/MS, and LC-MSD TOF spectral data. [, , ]

A: this compound itself doesn't possess catalytic properties. Its primary mode of action is the inhibition of F1F0-ATP synthase. [, ]

A: While computational studies specifically on this compound are limited in the provided research, mathematical modeling has been used to construct response networks illustrating the relationship between phosphorylated heat shock protein 90 β and the mitogen-activated protein kinase signaling pathway following this compound treatment. []

A: Modifications to this compound's structure, such as acetylation, decrease its inhibitory potency against F1F0-ATPase. [] Monoacetylation has a less pronounced effect compared to diacetylation, highlighting the importance of specific functional groups for activity. [] Hydrogenation of this compound monoacetate also diminishes its inhibitory potency. []

A: this compound shows good stability when stored frozen and protected from light for up to 10 months. [] Isomerization can occur with prolonged storage. [] Specific formulation strategies to enhance stability, solubility, or bioavailability are not discussed in the provided research.

A: Studies in swine revealed high bioavailability of this compound (116.4%) and a long elimination half-life (17.7 ± 3.3 h), suggesting slow metabolism. [] In vitro studies using Caco-2 cells indicated high intestinal permeability, suggesting easy absorption in the human intestine. [, ]

ANone: The provided research doesn't discuss resistance mechanisms to this compound or its potential cross-resistance with other compounds.

A: this compound is a mycotoxin with established toxicity. * Animal studies: In mice, near-lethal doses cause decreased motor activity, hypothermia, and catalepsy. [] Intravenous administration in rabbits leads to respiratory and cardiovascular failure. []* Cellular effects: this compound induces mitochondrial damage, leading to swelling, cristae breakage, and vacuolation. [] It also causes DNA damage in a dose-dependent manner. [] * Human health concerns: this compound is linked to acute cardiac beriberi, a potentially fatal condition. [, ]

ANone: The provided research does not discuss specific drug delivery or targeting strategies for this compound.

A: While specific biomarkers for this compound's effects are not identified in the provided research, DNA damage assessed by the comet assay (single-cell gel electrophoresis) has been explored as a potential biomarker for epidemiological studies. []

A: Various analytical techniques are employed for this compound analysis:* Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like UV/Vis (PDA), fluorescence, and mass spectrometry (MS/MS, TOF) are widely used. [, , , , , , ] * Spectroscopic techniques: UV/Vis, FT-IR, 1H-NMR, and 13C-NMR are utilized for structural characterization. [, , ]* Thin-layer chromatography (TLC): This technique is used for rapid detection and quantification. []

ANone: The provided research doesn't provide information about the environmental impact or degradation of this compound.

ANone: The provided research primarily focuses on this compound's extraction, purification, and analysis, without specific details on its dissolution or solubility in various media.

A: Analytical methods for this compound detection and quantification, particularly HPLC-based methods, are validated for parameters like linearity, sensitivity (limit of detection), recovery, and precision (repeatability). [, , , , ]

ANone: The provided research focuses on the analytical aspects and biological effects of this compound without delving into quality control and assurance measures during development, manufacturing, or distribution.

    A: this compound research has a significant history:* 1947: First isolated in Japan during investigations of "yellow rice" disease, linked to cardiac beriberi. [, ]* 1970s - 1980s: Studies focused on elucidating its structure, biosynthetic pathway, and mechanism of action as an F1F0-ATPase inhibitor. [, , ]* 2006: Implicated in a beriberi outbreak in Brazil, renewing interest in its toxicology and occurrence in food. []* Recent years: Research focuses on understanding its molecular mechanisms of toxicity, potential as an anti-cancer agent, and developing sensitive analytical methods for detection. [, , , , , ]

    ANone: this compound research exemplifies cross-disciplinary collaboration:

    • Mycology and Food Science: Studying this compound-producing fungi, contamination routes in crops, and developing strategies for prevention. [, , , ]
    • Analytical Chemistry: Developing and validating sensitive, specific, and robust methods for this compound detection and quantification in various matrices. [, , , , ]
    • Toxicology and Pharmacology: Investigating this compound's mechanisms of toxicity, target organs, and potential long-term health effects. [, , , ]
    • Biochemistry and Molecular Biology: Elucidating this compound's interaction with F1F0-ATPase, downstream signaling pathways, and cellular responses. [, , , , ]
    • Medicinal Chemistry: Exploring this compound's potential as a lead compound for developing novel therapeutics, particularly in cancer and diseases involving ectopic ATP synthase. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.